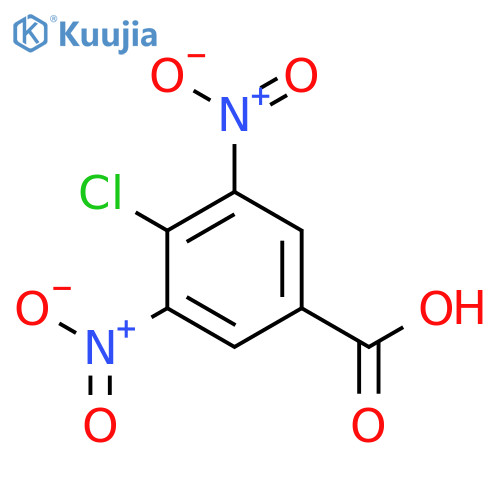

Cas no 118-97-8 (4-Chloro-3,5-dinitrobenzoic acid)

118-97-8 structure

商品名:4-Chloro-3,5-dinitrobenzoic acid

4-Chloro-3,5-dinitrobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3,5-Dinitro-4-chlorobenzoic acid

- 4-C-3,5-DNBA

- 4-Chloro-3,5-dinitrobenzoic Acid

- 4-Chloro-3.5-dinitrobenzoicacid

- 4-Chloro-3

- AKOS 212-81

- TIMTEC-BB SBB003176

- RARECHEM AL BO 0221

- 4-chloro-3,5-dinitrobenzoate

- 4-chloro-3,5-dinitro-benzoicaci

- 005300

- CBI-BB ZERO

- CBI-BB ZERO/005300

- LABOTEST-BB LT00117948

- Benzoic acid, 4-chloro-3,5-dinitro-

- Benzoicacid, 4-chloro-3,5-dinitro-

- PCTFIHOVQYYAMH-UHFFFAOYSA-N

- 4-chloro-3,5-dinitro-benzoic acid

- NSC76583

- PubChem22980

- KSC180K5T

- 4-Chloro-3,5-dinitrobenzoicacid

- ZERO/005300

- 3,5-dinitro-4-chloro-benzoic acid

- A920164

- EINECS 204-290-1

- 118-97-8

- NSC 76583

- AC-10262

- D78268

- 3,5-Dinitro-4-chlorobenzoicacid

- 4-Chloro-3,5-dinitrobenzoic acid, 97%

- FT-0618057

- MFCD00007080

- AKOS000276884

- NS00021550

- GS-3177

- DTXSID2059481

- W-108528

- InChI=1/C7H3ClN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12

- NSC-76583

- 469845UZF8

- AM20050210

- SCHEMBL3146159

- 4-Chloro-3,5-dinitrobenzoic acid,99%

- STK400545

- Benzoic acid, 4chloro3,5dinitro

- FC71219

- 4Chloro3,5dinitrobenzoate

- DTXCID7033442

- 204-290-1

- 3,5Dinitro4chlorobenzoic acid

- 4-Chloro-3,5-dinitrobenzoic acid

-

- MDL: MFCD00007080

- インチ: 1S/C7H3ClN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12)

- InChIKey: PCTFIHOVQYYAMH-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C([H])=C(C(=O)O[H])C([H])=C1[N+](=O)[O-])[N+](=O)[O-]

- BRN: 668253

計算された属性

- せいみつぶんしりょう: 245.96800

- どういたいしつりょう: 245.968

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 129

じっけんとくせい

- 色と性状: 黄色結晶

- 密度みつど: 1.9543 (rough estimate)

- ゆうかいてん: 160.0 to 163.0 deg-C

- ふってん: 315°C

- フラッシュポイント: 186°C

- 屈折率: 1.6500 (estimate)

- PSA: 128.94000

- LogP: 2.90100

- FEMA: 3548

- ようかいせい: 未確定

- じょうきあつ: 0.0±1.1 mmHg at 25°C

4-Chloro-3,5-dinitrobenzoic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 2-36/38

- セキュリティの説明: S28-S24/25-S22

-

危険物標識:

- TSCA:Yes

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R36/37/38

- セキュリティ用語:S22;S24/25

4-Chloro-3,5-dinitrobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-321485-1.0g |

4-chloro-3,5-dinitrobenzoic acid |

118-97-8 | 1.0g |

$574.0 | 2023-02-24 | ||

| Enamine | EN300-321485-2.5g |

4-chloro-3,5-dinitrobenzoic acid |

118-97-8 | 2.5g |

$1189.0 | 2023-09-04 | ||

| Enamine | EN300-321485-5.0g |

4-chloro-3,5-dinitrobenzoic acid |

118-97-8 | 5.0g |

$1507.0 | 2023-02-24 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 073992-10g |

4-Chloro-3,5-dinitrobenzoic acid |

118-97-8 | 95+% | 10g |

584.0CNY | 2021-07-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | HK598-100g |

4-Chloro-3,5-dinitrobenzoic acid |

118-97-8 | 98.0%(T) | 100g |

¥2940.0 | 2022-06-10 | |

| eNovation Chemicals LLC | K40575-50g |

3,5-Dinitro-4-chlorobenzoic acid |

118-97-8 | 97% | 50g |

$260 | 2023-09-03 | |

| TRC | C374088-1000mg |

4-Chloro-3,5-dinitrobenzoic acid |

118-97-8 | 1g |

$75.00 | 2023-05-18 | ||

| Chemenu | CM344468-100g |

4-Chloro-3,5-dinitrobenzoic acid |

118-97-8 | 95%+ | 100g |

$58 | 2022-06-14 | |

| Matrix Scientific | 073992-10g |

3,5-Dinitro-4-chlorobenzoic acid, 95+% |

118-97-8 | 95+% | 10g |

$15.00 | 2023-09-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | HK598-5g |

4-Chloro-3,5-dinitrobenzoic acid |

118-97-8 | 98.0%(T) | 5g |

¥229.0 | 2022-06-10 |

4-Chloro-3,5-dinitrobenzoic acid 関連文献

-

1. 544. The synthesis of thyroxine and related substances. Part VIII. The preparation of some halogeno- and nitro-diphenyl ethersJ. C. Clayton,G. F. H. Green,B. A. Hems J. Chem. Soc. 1951 2467

-

2. 678. The S N mechanism in aromatic compounds. Part II

-

4. The effects of zwitterionic surfactant systems upon aromatic nucleophilic substitutionAntonio Cipiciani,Stefania Primieri J. Chem. Soc. Perkin Trans. 2 1990 1365

-

5. 300. The S N mechanism in aromatic compounds. Part IV.Joseph Miller,Vincent A. Williams N mechanism in aromatic compounds. Part IV.. Joseph Miller Vincent A. Williams J. Chem. Soc. 1953 1475

118-97-8 (4-Chloro-3,5-dinitrobenzoic acid) 関連製品

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:118-97-8)4-Chloro-3,5-dinitrobenzoic acid

清らかである:99%

はかる:200KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:118-97-8)4-Chloro-3,5-dinitrobenzoic acid

清らかである:99%

はかる:1kg

価格 ($):180.0